

Application Notes and Protocols for the Analytical Purity Assessment of Zanamivir Hydrate

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Compound of Interest

Compound Name: **zanamivir hydrate**

Cat. No.: **B1169880**

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Zanamivir hydrate** is an antiviral agent used in the treatment and prophylaxis of influenza A and B viruses.^[1] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document provides detailed application notes and protocols for a range of analytical techniques to assess the purity of **zanamivir hydrate**, including the identification and quantification of potential impurities.

High-Performance Liquid Chromatography (HPLC) for Related Substances and Assay

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of **zanamivir hydrate** and quantifying its related substances. The method described here is a stability-indicating reverse-phase HPLC (RP-HPLC) method.

Data Presentation: HPLC Method Validation and Impurity Limits

The following tables summarize key quantitative data for a validated RP-HPLC method for **zanamivir hydrate** analysis.

Table 1: HPLC Method Validation Parameters

Parameter	Result
Linearity Range	20-100 µg/mL
Correlation Coefficient (R ²)	0.999
Mean Recovery	100.7%
Limit of Detection (LOD)	0.023 µg/mL[2]
Limit of Quantification (LOQ)	0.078 µg/mL[2]
Precision (%RSD)	< 2%

Table 2: Known Impurities of **Zanamivir Hydrate** and their Limits

Impurity	Molecular Formula	Molecular Weight	Typical Limit
Zanamivir Hydrate - Impurity A	C ₂₄ H ₃₆ N ₆ O ₁₅	648.58[3]	Not specified
Zanamivir Hydrate - Impurity C	C ₁₁ H ₁₈ N ₂ O ₇	290.27	Not specified
Zanamivir Hydrate - Impurity E	C ₁₃ H ₂₂ N ₆ O ₇	374.35[3]	Not specified
Zanamivir Hydrate - Impurity F	C ₄ H ₆ N ₄	110.12[3]	Not specified
Zanamivir Hydrate - Impurity H	C ₁₂ H ₂₀ N ₄ O ₇	332.31[3]	Not specified

Experimental Protocol: RP-HPLC for Zanamivir Hydrate

Objective: To determine the purity of **zanamivir hydrate** and quantify related substances.

Materials:

- **Zanamivir Hydrate** sample

- Zanamivir Reference Standard (USP or EP)[\[4\]](#)
- Acetonitrile (HPLC grade)
- Potassium Dihydrogen Orthophosphate (AR grade)
- Orthophosphoric Acid (AR grade)
- Water (HPLC grade)
- 0.45 μ m membrane filters

Equipment:

- High-Performance Liquid Chromatograph (HPLC) with UV detector
- Symmetry C8 column (4.6 x 150 mm, 3.5 μ m) or equivalent[\[2\]](#)
- Analytical balance
- pH meter
- Sonicator
- Volumetric flasks and pipettes

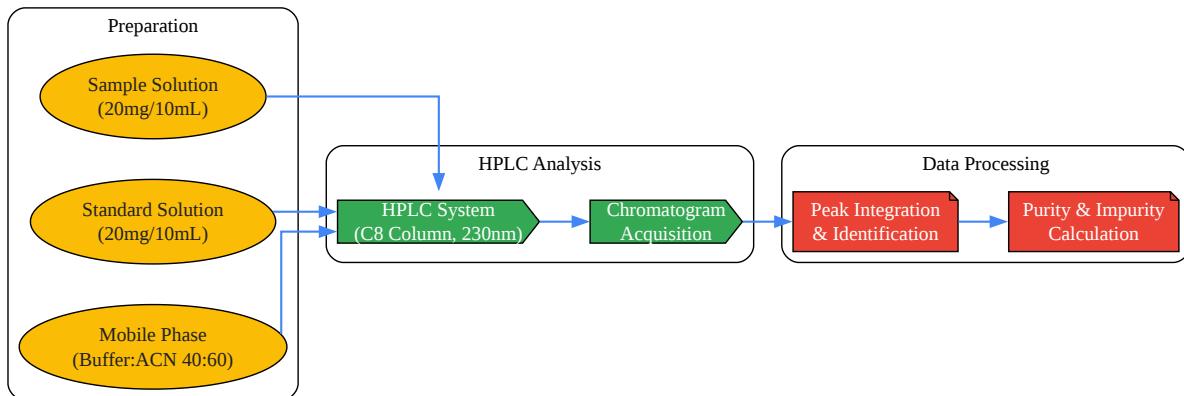
Procedure:

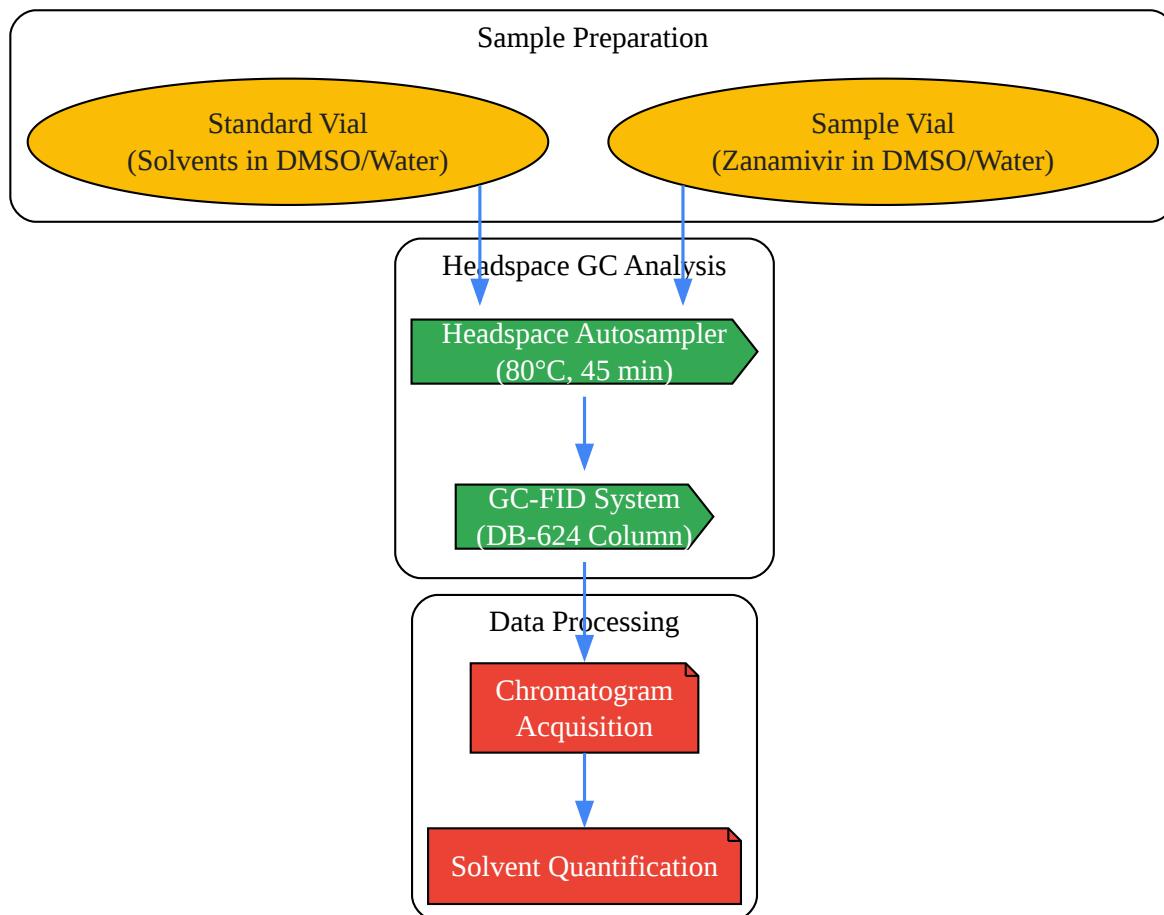
- Preparation of Phosphate Buffer (pH 4.0):
 - Weigh 7.0 grams of Potassium Dihydrogen Orthophosphate and dissolve in 1000 mL of HPLC grade water.[\[2\]](#)
 - Adjust the pH to 4.0 with Orthophosphoric Acid.[\[2\]](#)
 - Filter the buffer solution through a 0.45 μ m membrane filter.
- Preparation of Mobile Phase:

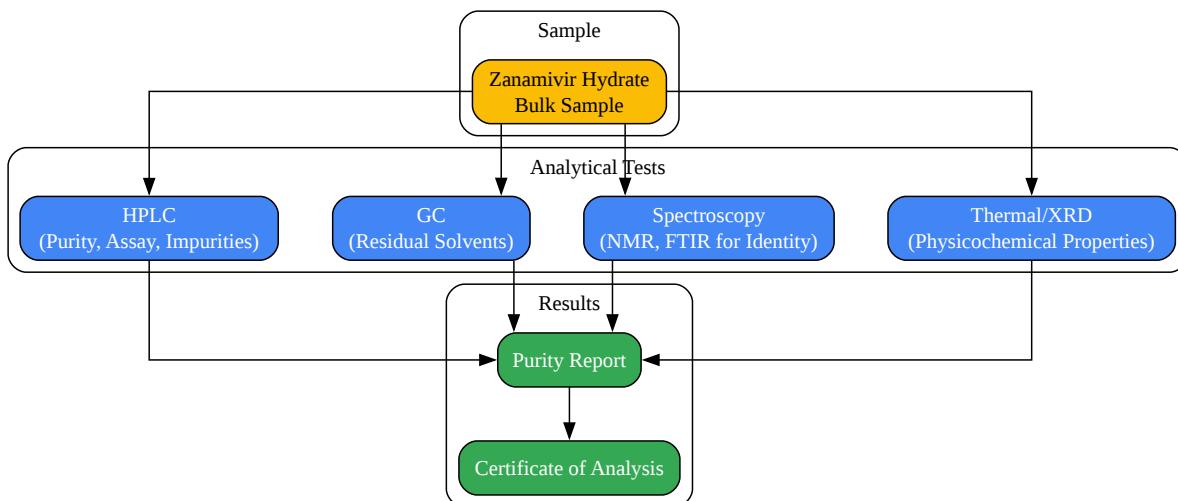
- Mix the phosphate buffer (pH 4.0) and acetonitrile in a ratio of 40:60 (v/v).[2]
- Degas the mobile phase by sonicating for 5-10 minutes.
- Preparation of Standard Solution:
 - Accurately weigh and transfer 20 mg of Zanamivir working standard into a 10 mL volumetric flask.[2]
 - Add approximately 7 mL of the mobile phase and sonicate to dissolve.[2]
 - Make up the volume to 10 mL with the mobile phase.
- Preparation of Sample Solution:
 - Accurately weigh and transfer a quantity of **zanamivir hydrate** sample equivalent to 20 mg of zanamivir into a 10 mL volumetric flask.
 - Add approximately 7 mL of the mobile phase and sonicate to dissolve.
 - Make up the volume to 10 mL with the mobile phase.
- Chromatographic Conditions:
 - Column: Symmetry C8 (4.6 x 150 mm, 3.5 μ m)[2]
 - Mobile Phase: Phosphate buffer (pH 4.0) : Acetonitrile (40:60 v/v)[2]
 - Flow Rate: 0.5 mL/min[2]
 - Detection Wavelength: 230 nm[2]
 - Injection Volume: 10 μ L
 - Column Temperature: Ambient
 - Run Time: Sufficient to elute all impurities and the main peak (retention time of zanamivir is approximately 3.5 min).[2]

- Analysis:
 - Inject the standard solution multiple times to check for system suitability (e.g., %RSD of peak areas).
 - Inject the sample solution.
 - Identify the peaks of impurities based on their relative retention times with respect to the zanamivir peak.
 - Calculate the percentage of each impurity and the total impurities using the peak areas.

Mandatory Visualization: HPLC Workflow







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References

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